

An In-depth Technical Guide to the Isopropyl Alcohol and Water Azeotrope

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic properties of **isopropyl alcohol** (IPA) and water, along with detailed experimental protocols for the separation of this mixture. The information is intended to support laboratory and industrial applications where the purification of **isopropyl alcohol** is critical.

Core Concepts of the Isopropyl Alcohol-Water Azeotrope

Isopropyl alcohol and water form a minimum-boiling homogeneous azeotrope, which means the mixture has a constant boiling point and the vapor phase has the same composition as the liquid phase.[1] This property makes it impossible to separate the two components by simple distillation.[1] At atmospheric pressure (101.3 kPa), the azeotrope consists of approximately 87.7% by mass (67.5-68.1 mole%) of **isopropyl alcohol** and boils at about 80.3-80.4°C.

Vapor-Liquid Equilibrium (VLE) Data

The composition of the azeotrope is dependent on pressure. Understanding the vapor-liquid equilibrium (VLE) at different pressures is crucial for designing separation processes like pressure-swing distillation. The table below summarizes the azeotropic composition and boiling point of the **isopropyl alcohol**-water system at various pressures.



Pressure (kPa)	Temperature (°C)	Isopropyl Alcohol (mole fraction)	Isopropyl Alcohol (weight %)
60	-	-	-
80	-	~0.68	-
101.3	80.37	0.68	87.7
150	-	-	-
200	-	-	-
250	-	-	-
300	-	-	-

Data compiled from multiple sources, including experimental VLE data collections.[2][3][4][5] A study at 800 mbar (80 kPa) found the minimum temperature azeotrope to occur at approximately 68% mole of 2-Propanol.[4]

Methodologies for Breaking the Azeotrope

Several techniques can be employed to overcome the azeotropic limitation and achieve a high purity of **isopropyl alcohol**. The choice of method often depends on the desired purity, scale of operation, and economic considerations.

Extractive Distillation

Extractive distillation involves the addition of a high-boiling point solvent, known as an entrainer, to the azeotropic mixture. The entrainer alters the relative volatility of the original components, allowing for their separation. Common entrainers for the IPA-water system include ethylene glycol, dimethyl sulfoxide (DMSO), and glycerol.[6]

 Apparatus Setup: Assemble a distillation apparatus consisting of a reboiler, a packed distillation column, a condenser, and a product collection vessel. For continuous operation, two columns are typically used: the first for the extractive distillation and the second for solvent recovery.

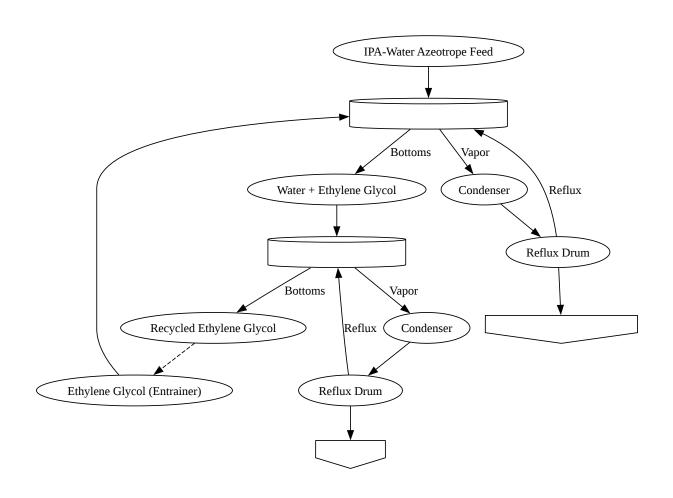
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- Feed Preparation: Prepare a feed mixture of isopropyl alcohol and water, typically at or near the azeotropic composition.
- Entrainer Introduction: Introduce ethylene glycol into the upper section of the distillation column. A common solvent-to-feed volume ratio is 1:1.[6]
- Distillation Parameters:
 - Maintain the reboiler at a temperature sufficient to vaporize the IPA-water-entrainer mixture.
 - Control the reflux ratio. In a simulation study, a reflux ratio of 0.5 was found to be optimal with 25 theoretical stages.
 - The feed is introduced at an appropriate stage in the column (e.g., stage 20 in a 25-stage column), while the entrainer is fed at a higher stage (e.g., stage 2).
- Product Collection: High-purity isopropyl alcohol is collected as the overhead product (distillate). The bottom product will consist of a mixture of water and ethylene glycol.
- Solvent Recovery: The water-ethylene glycol mixture from the bottom of the first column is fed into a second distillation column to separate the water and recover the ethylene glycol for recycling.





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Azeotropic Distillation

In azeotropic distillation, an entrainer is added that forms a new, lower-boiling heterogeneous azeotrope with one or both of the original components. This new azeotrope, upon condensation, separates into two immiscible liquid phases, which can be separated in a decanter. Cyclohexane is a common entrainer for the IPA-water system.[7]

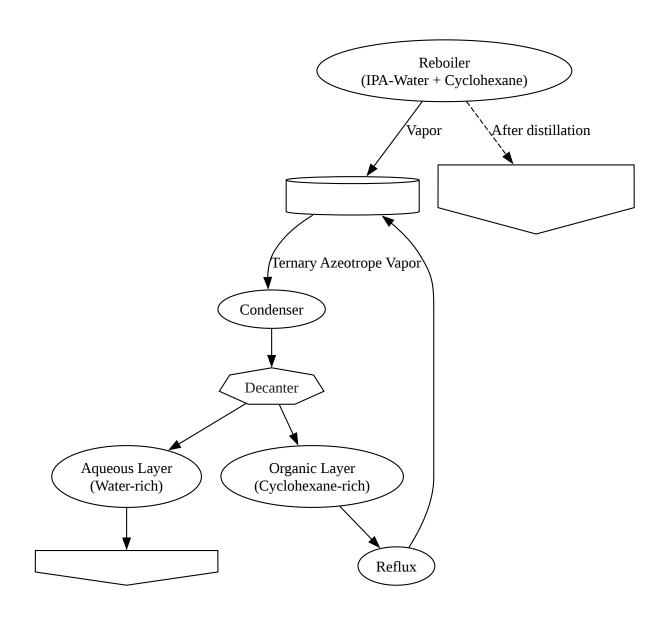
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- Apparatus Setup: Assemble a batch distillation apparatus with a reboiler, a distillation column packed with a suitable material (e.g., Raschig rings), a condenser, and a decanter.
- Charge: Charge the reboiler with the aqueous isopropyl alcohol mixture and the cyclohexane entrainer.
- Distillation:
 - Heat the reboiler to initiate boiling.
 - The vapor, a ternary azeotrope of IPA, water, and cyclohexane, will rise through the column. This ternary azeotrope has a boiling point of 64.1°C.[8]
 - Condense the vapor and collect it in the decanter.
- Phase Separation: In the decanter, the condensate will separate into two layers: an upper organic layer rich in cyclohexane and a lower aqueous layer rich in water.
- Reflux and Product Withdrawal:
 - Return the organic layer (cyclohexane-rich) to the distillation column as reflux.
 - Continuously or intermittently withdraw the aqueous layer.
- Further Separation: As water is removed, the binary azeotrope of IPA and cyclohexane (boiling point 69.3°C) will begin to distill.[8]
- Final Product: After the binary azeotrope is removed, high-purity **isopropyl alcohol** remains in the reboiler and can be collected. Purity as high as 99.96% can be achieved with this method.[8]





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Pressure-Swing Distillation

This method utilizes the pressure dependency of the azeotropic composition.[9] The separation is achieved using two distillation columns operated at different pressures.

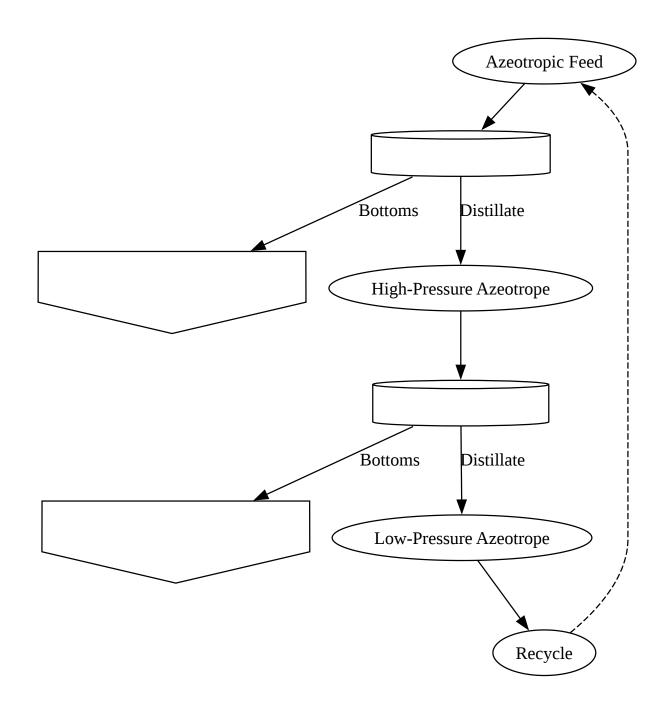
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- High-Pressure Column: The azeotropic feed is fed to a high-pressure column. At elevated
 pressure, the azeotropic composition shifts. Distillation in this column produces a bottom
 product of pure component A (e.g., water) and a top product with a composition close to the
 high-pressure azeotrope.
- Low-Pressure Column: The top product from the high-pressure column is then fed to a low-pressure column. At lower pressure, the azeotropic composition shifts again, allowing for the separation of pure component B (e.g., IPA) as the bottom product.
- Recycle: The top product from the low-pressure column, which has a composition near the low-pressure azeotrope, is recycled back to the high-pressure column.





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Salting Out

The addition of a salt, such as sodium chloride (NaCl) or potassium carbonate, to the IPA-water mixture can induce phase separation.[1] The salt dissolves preferentially in the water, reducing the solubility of the **isopropyl alcohol** and causing it to form a separate layer.[10]



• Materials: 70% **isopropyl alcohol**, non-iodized sodium chloride, a sealable container (e.g., a separatory funnel), and a collection vessel.

Procedure:

- In the sealable container, combine the 70% isopropyl alcohol and sodium chloride. A common ratio is to fill the container about 1/4 full with salt and then add the alcohol until it is about 3/4 full.[11] For a 70 wt.% IPA solution, adding 1 kg of NaCl to 5 L of the solution has been shown to be effective.[12]
- Seal the container and shake vigorously for several minutes to ensure thorough mixing and dissolution of the salt.
- Allow the mixture to stand undisturbed for 15-30 minutes.[13] Two distinct layers will form:
 an upper layer of concentrated isopropyl alcohol and a lower layer of saltwater.[10]
- Carefully separate the upper isopropyl alcohol layer using a separatory funnel or by decanting.
- Purification (Optional): The resulting **isopropyl alcohol** will contain some dissolved salt. If salt-free IPA is required, a simple distillation can be performed to separate the alcohol from the non-volatile salt.[11]

Pervaporation

Pervaporation is a membrane-based separation technique that is particularly effective for breaking azeotropes.[14] The process involves the selective permeation of one component of a liquid mixture through a dense, non-porous membrane, followed by its evaporation into a vacuum or a sweeping gas on the permeate side. For IPA-water separation, hydrophilic membranes are typically used to selectively remove water.

- Apparatus Setup: A typical pervaporation setup includes a feed tank, a pump to circulate the
 feed, a membrane module containing the selective membrane (e.g., a polyvinyl alcoholbased membrane), a vacuum pump to maintain a low pressure on the permeate side, and
 cold traps (using liquid nitrogen) to condense and collect the permeate.[15]
- Procedure:



- Heat the IPA-water feed to the desired operating temperature (e.g., 50-80°C).
- o Circulate the heated feed across the surface of the pervaporation membrane.
- Apply a vacuum to the permeate side of the membrane.
- Water molecules will preferentially permeate through the hydrophilic membrane and evaporate due to the low pressure.
- The water vapor is then condensed and collected in the cold traps.
- The retentate, which is the liquid that does not pass through the membrane, becomes enriched in isopropyl alcohol.

Analytical Methods for Compositional Analysis

Accurate determination of the composition of **isopropyl alcohol**-water mixtures is essential for process control and quality assurance.

Karl Fischer Titration for Water Content

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in organic solvents like **isopropyl alcohol**.[16] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being preferred for very low water concentrations (<0.1%).[16]

- Apparatus: An automated Karl Fischer titrator.
- Reagents: A Karl Fischer titrant (e.g., a one-component reagent like HYDRANAL™-Composite 5) and a suitable solvent (e.g., anhydrous methanol).
- Procedure:
 - Add the solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent and the cell.
 - Accurately weigh a known amount of the isopropyl alcohol sample and inject it into the titration cell.



- Start the titration. The titrator will automatically add the KF reagent until all the water in the sample has reacted.
- The instrument will calculate the water content based on the volume of titrant used and the known titer of the reagent.

Gas Chromatography (GC) for Isopropyl Alcohol Content

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. It can be used to determine the concentration of **isopropyl alcohol** in an aqueous solution.

- Apparatus: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar DB-WAX column).[17]
- Carrier Gas: An inert gas such as helium or nitrogen.
- Sample Preparation: Prepare a series of calibration standards with known concentrations of
 isopropyl alcohol in water. An internal standard, such as acetonitrile, may be used to
 improve accuracy.[17] Dilute the unknown sample to fall within the calibration range.
- Injection: Inject a small volume (typically a few microliters) of the prepared sample into the heated injection port of the GC.
- Separation: The components of the sample are vaporized and carried by the carrier gas
 through the column, where they are separated based on their boiling points and interactions
 with the column's stationary phase.
- Detection and Quantification: As each component elutes from the column, it is detected by
 the FID. The area of the peak corresponding to isopropyl alcohol is proportional to its
 concentration. The concentration of IPA in the unknown sample is determined by comparing
 its peak area to the calibration curve generated from the standards.



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